Comprehensive Structural and Molecular Weight Analysis of CAS 647029-21-8: 1-(4H-1,3-benzodioxin-5-yl)ethanone
Comprehensive Structural and Molecular Weight Analysis of CAS 647029-21-8: 1-(4H-1,3-benzodioxin-5-yl)ethanone
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Guide
Abstract
CAS 647029-21-8, chemically identified as 1-(4H-1,3-benzodioxin-5-yl)ethanone , is a specialized bicyclic building block frequently utilized in the synthesis of conformationally restricted pharmaceutical intermediates. Due to the acid-labile nature of its acetal-like 1,3-dioxane ring and the potential for regiochemical ambiguity (e.g., C5 vs. C8 substitution), rigorous analytical characterization is mandatory. This whitepaper details a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy—to unequivocally confirm its molecular weight and structural topology.
Chemical Identity & Theoretical Framework
As a Senior Application Scientist, I approach the validation of bicyclic heterocycles not merely as a checklist of spectral peaks, but as a mechanistic puzzle. The compound CAS 647029-21-8 features a benzene ring fused to a 1,3-dioxane ring, with an acetyl group specifically at the 5-position[1].
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Molecular Formula: C10H10O3
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Exact Mass: 178.0630 Da
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Average Molecular Weight: 178.18 g/mol [1]
The Analytical Imperative
The primary analytical challenge with 1-(4H-1,3-benzodioxin-5-yl)ethanone is twofold:
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Lability of the Heterocycle: The -O-CH₂-O- linkage is prone to hydrolysis and in-source fragmentation during mass spectrometry[2].
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Regiochemical Ambiguity: Standard 1D NMR cannot definitively prove whether the acetyl group resides at the C5 or C8 position without complex integration.
To resolve this, we employ a multi-modal analytical workflow designed to cross-validate every structural feature.
Figure 1: Orthogonal analytical workflow for the structural validation of CAS 647029-21-8.
Molecular Weight Determination: ESI-QTOF HRMS
To determine the molecular weight with sub-ppm mass accuracy, we utilize Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.
Causality in Experimental Design
The 1,3-benzodioxin core contains an acid-labile acetal linkage. Therefore, when preparing samples for LC-MS, we strictly control the pH by using 0.1% Formic Acid rather than stronger acids like Trifluoroacetic acid (TFA). This soft ionization approach promotes the formation of the intact [M+H]+ pseudo-molecular ion without inducing premature in-source hydrolysis[2].
Step-by-Step Protocol
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Sample Preparation: Dilute the standard to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.
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Injection: Inject 5 µL via flow injection analysis (FIA) at a flow rate of 0.2 mL/min.
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Ionization Parameters: Positive ESI mode; Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.
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Acquisition: Scan range m/z 50–500. Apply Collision-Induced Dissociation (CID) at 15–30 eV for MS/MS fragmentation.
HRMS Data Interpretation
Table 1: Exact Mass and Expected Adducts
| Ion Species | Formula | Theoretical m/z | Diagnostic Utility |
| [M+H]+ | [C10H10O3+H]+ | 179.0708 | Primary confirmation of molecular weight. |
| [M+Na]+ | [C10H10O3+Na]+ | 201.0528 | Secondary confirmation; highly stable adduct. |
Under CID, the 1,3-dioxane ring undergoes a characteristic neutral loss of formaldehyde ( CH2O , 30 Da), which is a diagnostic hallmark for this specific heterocycle[2].
Figure 2: Primary MS/MS fragmentation pathways of protonated 1-(4H-1,3-benzodioxin-5-yl)ethanone.
Structural Elucidation: Regiochemistry via 2D NMR
While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) is required to prove the exact connectivity of the atoms.
Causality in Experimental Design
Distinguishing the regiochemistry of the aromatic substitution (C5 vs. C8) is a classic analytical challenge. By utilizing Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, we establish a self-validating system[3].
The benzylic protons at C4 exhibit a strong three-bond ( 3JCH ) coupling to the C5 aromatic carbon. Simultaneously, the methyl protons of the acetyl group show a 3JCH coupling to the same C5 carbon via the carbonyl carbon. This dual-coupling effectively triangulates the acetyl group to the C5 position. If the acetyl group were at C8, this critical 3JCH intersection would be entirely absent[3].
Step-by-Step Protocol
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Sample Preparation: Dissolve 15 mg of CAS 647029-21-8 in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% TMS as an internal standard.
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1D Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1-second relaxation delay) and 13C NMR (1024 scans, CPD decoupling).
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2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (optimized for long-range couplings of 8 Hz) to map the carbon skeleton.
NMR Data Interpretation
Table 2: Predicted 1H and 13C NMR Chemical Shifts ( CDCl3 )
| Position | 1H Shift (ppm) & Multiplicity | 13C Shift (ppm) | HMBC Correlations ( 1H→13C ) |
| Acetyl CH3 | ~2.60 (s, 3H) | ~30.0 | Carbonyl C, C5 |
| Carbonyl C | - | ~201.0 | - |
| C2 (Acetal CH2) | ~5.30 (s, 2H) | ~91.0 | C8a, C4 |
| C4 (Benzylic) | ~4.90 (s, 2H) | ~65.0 | C4a, C5, C2 |
| C5 (Aromatic) | - | ~138.0 | - |
| C6 (Aromatic) | ~7.40 (d, J=7.8 Hz, 1H) | ~124.0 | C4a, C8 |
| C7 (Aromatic) | ~7.20 (t, J=7.8 Hz, 1H) | ~128.0 | C5, C8a |
| C8 (Aromatic) | ~7.00 (d, J=7.8 Hz, 1H) | ~120.0 | C4a, C6 |
Functional Group Validation: ATR-FTIR Spectroscopy
To provide a final, orthogonal layer of structural validation, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized.
Causality in Experimental Design
FTIR provides instantaneous confirmation of the two most critical functional groups in this molecule: the ketone and the cyclic acetal. Because CAS 647029-21-8 is analyzed in its neat solid or liquid state via ATR, we eliminate solvent interference, allowing for the pristine observation of the C-O-C asymmetric stretch.
Step-by-Step Protocol
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Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
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Application: Apply 1-2 mg of the neat sample directly onto the crystal. Apply uniform pressure using the anvil.
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Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.
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Key Diagnostic Bands:
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~1680 cm⁻¹: Strong, sharp peak corresponding to the conjugated ketone (C=O) stretch.
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~1100 - 1050 cm⁻¹: Multiple strong bands corresponding to the C-O-C asymmetric stretching of the 1,3-dioxane ring.
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Conclusion
The rigorous characterization of CAS 647029-21-8 requires more than a simple mass readout. By integrating ESI-QTOF HRMS to track the diagnostic loss of formaldehyde, and leveraging 2D HMBC NMR to triangulate the 3JCH couplings of the C5 acetyl group, analysts can build a self-validating dataset. This methodology ensures absolute confidence in both the molecular weight (178.18 g/mol ) and the complex regiochemical structure of this critical pharmaceutical building block.
References
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National Institute of Standards and Technology (NIST). "4H-1,3-Benzodioxin Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]
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Tanney JB, Renaud JB, Miller JD, McMullin DR. "New 1,3-benzodioxin-4-ones from Synnemapestaloides ericacearum sp. nov., a biosynthetic link to remarkable compounds within the Xylariales." PLoS ONE 13(6): e0198321 (2018). Available at:[Link]




